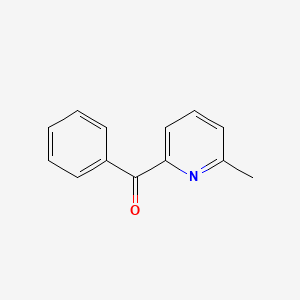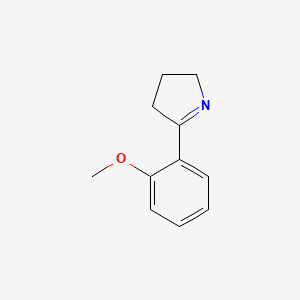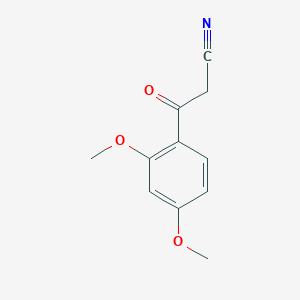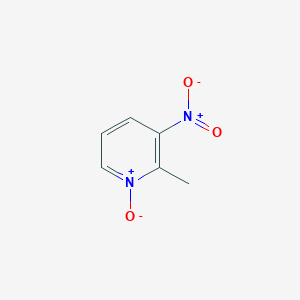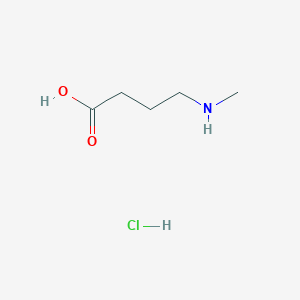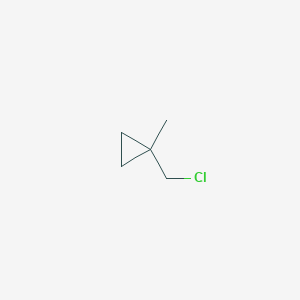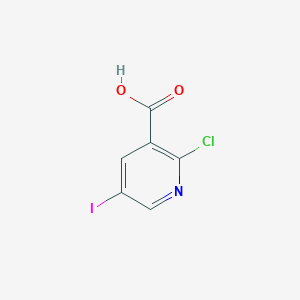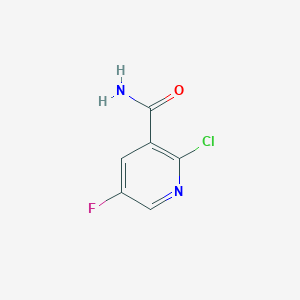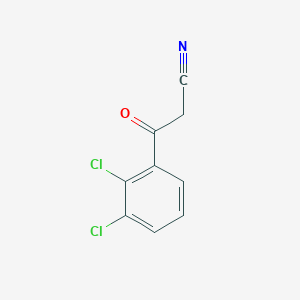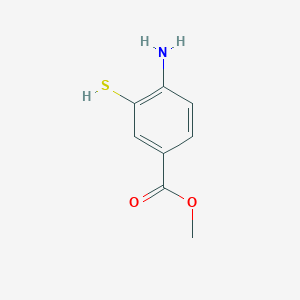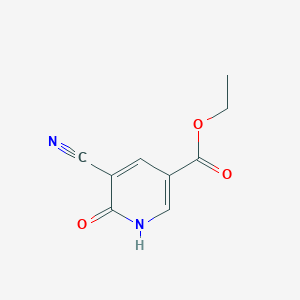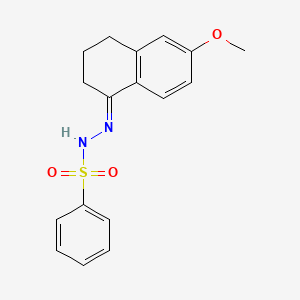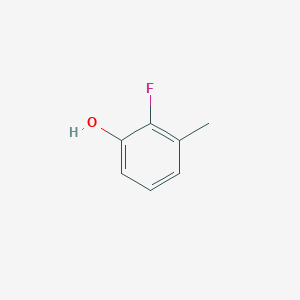
1-(4-Butoxy-3-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Butoxy-3-nitrophenyl)ethanone is an organic compound with the molecular formula C12H15NO4. It consists of 15 hydrogen atoms, 12 carbon atoms, 1 nitrogen atom, and 4 oxygen atoms . This compound is notable for its unique structure, which includes a butoxy group and a nitrophenyl group attached to an ethanone backbone.
Méthodes De Préparation
The synthesis of 1-(4-Butoxy-3-nitrophenyl)ethanone can be achieved through various synthetic routes. One common method involves the nitration of 4-butoxyacetophenone, followed by oxidation to introduce the nitro group at the 3-position of the phenyl ring. The reaction conditions typically involve the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration .
Industrial production methods may involve more scalable processes, such as continuous flow nitration, which allows for better control over reaction parameters and improved safety. This method can be optimized to produce large quantities of the compound with high purity.
Analyse Des Réactions Chimiques
1-(4-Butoxy-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and strong bases are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(4-butoxy-3-aminophenyl)ethanone, while oxidation can produce 1-(4-butoxy-3-nitrophenyl)acetic acid .
Applications De Recherche Scientifique
1-(4-Butoxy-3-nitrophenyl)ethanone has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound is explored for its potential as a lead compound in drug discovery. Its structural features allow for modifications to enhance its pharmacological properties.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Butoxy-3-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s butoxy group may also influence its binding affinity to target proteins or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
1-(4-Butoxy-3-nitrophenyl)ethanone can be compared with similar compounds such as:
Ethanone, 1-(3-nitrophenyl)-: This compound has a similar nitrophenyl group but lacks the butoxy substituent.
Ethanone, 1-(4-hydroxy-3-nitrophenyl)-:
The uniqueness of this compound lies in its combination of the butoxy and nitrophenyl groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(4-butoxy-3-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-4-7-17-12-6-5-10(9(2)14)8-11(12)13(15)16/h5-6,8H,3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTXHFCXZQNAKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10486775 |
Source


|
| Record name | Ethanone, 1-(4-butoxy-3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10486775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61564-84-9 |
Source


|
| Record name | Ethanone, 1-(4-butoxy-3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10486775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
